molecular formula C19H22N2O3S B2689823 4-(piperidin-1-ylsulfonyl)-N-(p-tolyl)benzamide CAS No. 313403-60-0

4-(piperidin-1-ylsulfonyl)-N-(p-tolyl)benzamide

Cat. No. B2689823
CAS RN: 313403-60-0
M. Wt: 358.46
InChI Key: QRSYCQCXMPCSCK-UHFFFAOYSA-N
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Description

4-(piperidin-1-ylsulfonyl)-N-(p-tolyl)benzamide, also known as PPSB, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. PPSB is a sulfonamide derivative that belongs to the class of benzanilide compounds.

Scientific Research Applications

Synthesis and Characterization

Research into 4-(piperidin-1-ylsulfonyl)-N-(p-tolyl)benzamide has led to the development of metal complexes that exhibit significant antibacterial activity. A study conducted by Khatiwora et al. (2013) synthesized and characterized copper and cobalt complexes of new benzamides, including 4-(piperidin-1-ylsulfonyl)-N-(p-tolyl)benzamide. These complexes showed improved antibacterial activity compared to the free ligands, highlighting their potential in developing new antibacterial agents.

Bioactivity and Therapeutic Potential

The compound's derivatives have been explored for their potential in treating various conditions. For instance, derivatives have been evaluated for anti-acetylcholinesterase (anti-AChE) activity, indicating potential applications in treating diseases like Alzheimer's. Sugimoto et al. (1990) synthesized a series of piperidine derivatives and found that introducing a bulky moiety increased the activity significantly. One compound, in particular, showed exceptional potency, suggesting its development as an antidementia agent (Sugimoto et al., 1990).

Antimicrobial and Antineoplastic Applications

Beyond neurological applications, the compound and its derivatives have been studied for antimicrobial and antineoplastic properties. Gong et al. (2010) investigated the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. The study provided insight into the metabolic pathways of Flumatinib, including processes such as N-demethylation and hydroxylation, which are crucial for its bioactivity and efficacy (Gong et al., 2010).

properties

IUPAC Name

N-(4-methylphenyl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-15-5-9-17(10-6-15)20-19(22)16-7-11-18(12-8-16)25(23,24)21-13-3-2-4-14-21/h5-12H,2-4,13-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSYCQCXMPCSCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(piperidin-1-ylsulfonyl)-N-(p-tolyl)benzamide

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